Acute Mammalian Toxicity of O,S-Diethyl ethylphosphonothioate is ≥40-Fold Higher than Its O,O-Dialkyl Phosphonothioate Regioisomers
O,S-Diethyl ethylphosphonothioate exhibits an acute rat oral LD50 of 8 mg/kg, underscoring extreme acute mammalian toxicity. In striking contrast, the entire subclass of O,O-dialkyl phosphonothioates—including the directly analogous O,O-diethyl ethylphosphonothioate—proved 'relatively nontoxic,' with LD50 values exceeding the highest dose tested (150–450 mg/kg) [1]. This represents a minimum 19- to 56-fold reduction in acute lethal potency simply by relocating the sulfur atom from the S-alkyl (thiolo) position to the O-alkyl (thiono) position, confirming the thiolo arrangement as the principal toxophore [1].
| Evidence Dimension | Acute oral mammalian toxicity (rat LD50) |
|---|---|
| Target Compound Data | 8 mg/kg (rat oral LD50) |
| Comparator Or Baseline | O,O-Dialkyl phosphonothioates (class): LD50 > 150–450 mg/kg; O,O-diethyl ethylphosphonothioate (specific regioisomer) similarly non-toxic |
| Quantified Difference | ≥19-fold to 56-fold lower acute toxicity for O,O-isomers |
| Conditions | Sprague-Dawley rats, oral gavage, single dose, 14-day observation. |
Why This Matters
This extreme differential proves that O,S-diethyl ethylphosphonothioate is an unsuitable surrogate for O,O-isomers and vice versa, making it indispensable for studies specifically targeting the O,S-thiolo toxophore mechanism.
- [1] Hollingshaus, J. G., Abu-El-Haj, S., & Fukuto, T. R. (1981). Delayed toxicity and delayed neurotoxicity of phosphorothioate and phosphonothioate esters. Journal of Toxicology and Environmental Health, 8(4), 619–627. View Source
